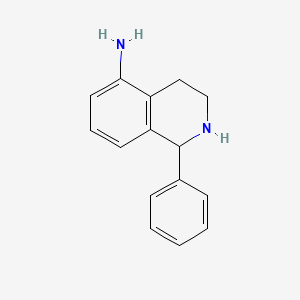

GID4 Ligand 2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H16N2 |

|---|---|

分子量 |

224.30 g/mol |

IUPAC名 |

1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine |

InChI |

InChI=1S/C15H16N2/c16-14-8-4-7-13-12(14)9-10-17-15(13)11-5-2-1-3-6-11/h1-8,15,17H,9-10,16H2 |

InChIキー |

SJAZZYOCOXNSIX-UHFFFAOYSA-N |

正規SMILES |

C1CNC(C2=C1C(=CC=C2)N)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

GID4 Ligand Discovery and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase GID4 (hGID4), a substrate-recognition subunit of the human C-terminal to LisH (CTLH) complex, has emerged as a compelling target for targeted protein degradation (TPD). GID4 recognizes proteins containing a Pro/N-degron, initiating their ubiquitination and subsequent proteasomal degradation. The development of small molecule ligands for GID4 is a critical step towards harnessing the CTLH complex for novel therapeutic interventions. This technical guide provides an in-depth overview of the discovery and synthesis of key GID4 ligands, with a focus on the chemical probe PFI-7 and its precursors. It includes a compilation of quantitative binding data, detailed experimental protocols, and visualizations of the underlying biological pathways and discovery workflows.

Introduction to GID4 and the CTLH Complex

The CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a role in various cellular processes, including cell proliferation.[1] GID4 functions as a substrate receptor within this complex, specifically recognizing proteins with an N-terminal proline residue (Pro/N-degron).[2][3] This recognition triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The ability to modulate this pathway with small molecules opens up new avenues for developing drugs that can selectively degrade disease-causing proteins, a strategy known as targeted protein degradation.[2]

The GID4 Signaling Pathway

The core function of GID4 is to link substrate proteins to the CTLH E3 ligase complex for ubiquitination. This process is a key part of the ubiquitin-proteasome system, the cell's primary machinery for protein disposal.

Caption: GID4 signaling pathway within the ubiquitin-proteasome system.

Discovery of GID4 Ligands

The identification of small molecule binders for GID4 has been pursued through various screening methodologies, including fragment-based screening via Nuclear Magnetic Resonance (NMR) and DNA-encoded library (DEL) screening.[4][5] These campaigns have successfully identified several chemical scaffolds that bind to the substrate recognition pocket of GID4.

Ligand Discovery and Optimization Workflow

The general workflow for discovering and optimizing GID4 ligands involves initial screening to identify hits, followed by structural biology to understand the binding mode, and medicinal chemistry to improve potency and selectivity.

Caption: Workflow for the discovery and optimization of GID4 ligands.

Quantitative Data for GID4 Ligands

A number of small molecule ligands for GID4 have been identified and characterized. The following tables summarize the quantitative binding data for some of the key compounds.

Table 1: Binding Affinities of Key GID4 Ligands

| Compound | Method | Kd (nM) | Kd (µM) | IC50 (µM) | Reference |

| PFI-7 | SPR | 79 ± 7 | [6] | ||

| PFI-7 | NanoBRET | 0.57 ± 0.04 | [6] | ||

| PFI-E3H1 | - | - | [6] | ||

| Compound 88 | - | 5.6 | [4][7] | ||

| Compound 16 | - | 110 | [7] | ||

| Compound 67 | - | 17 | [7] | ||

| Compound 14 | - | 23 | [8] |

Table 2: Cellular Engagement and Thermal Shift Data

| Compound | Method | EC50 (nM) | ΔTm (°C) | Cell Line | Reference |

| Compound 88 | Mass-Spectrometry-based Thermal Proteome Profiling | 558 | 5.4 | HEK293 | [4] |

| Compound 92 (Negative Control) | Mass-Spectrometry-based Thermal Proteome Profiling | 0.3 | HEK293 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of GID4 ligands.

Fragment-Based NMR Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying small fragment molecules that bind to a target protein.

Protocol:

-

Protein Preparation: Express and purify N15-labeled GID4 substrate binding domain (residues 124-289).[9]

-

NMR Spectroscopy: Acquire a ¹H-¹⁵N HSQC spectrum of the labeled GID4 in the presence of a small amount of DMSO.

-

Fragment Library Screening: Screen a library of fragment compounds by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment.

-

Hit Identification: Identify fragments that cause chemical shift perturbations in the protein's HSQC spectrum, indicating binding.

-

Validation: Validate the binding of hit compounds using orthogonal biophysical methods such as Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC).[9][10]

DNA-Encoded Library (DEL) Screening

DEL screening allows for the rapid screening of billions of compounds against a protein target.

Protocol:

-

Library: Utilize a DNA-encoded library containing a vast diversity of chemical structures, with each compound linked to a unique DNA barcode.[10]

-

Target Immobilization: Immobilize recombinant GID4 protein.

-

Binding Selection: Incubate the DEL with the immobilized GID4. Wash away non-binding compounds.

-

Elution: Elute the bound compounds.

-

DNA Amplification and Sequencing: Amplify the DNA barcodes of the eluted compounds via PCR and identify the chemical structures of the binders through DNA sequencing.

-

Hit Validation: Synthesize the identified hit compounds without the DNA tag and validate their binding using biophysical assays.[10]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of ligands to a target protein in real-time.

Protocol:

-

Chip Preparation: Immobilize purified GID4 protein on an SPR sensor chip.

-

Ligand Injection: Inject serial dilutions of the small molecule ligand (e.g., PFI-7) over the chip surface.[6]

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the ligand to the immobilized protein.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kd).[6]

NanoBRET Target Engagement Assay

The NanoBRET assay is a cell-based method to quantify the engagement of a ligand with its target protein in live cells.

Protocol:

-

Cell Line Preparation: Co-express a fusion of the target protein (GID4) with HaloTag and a fusion of a binding partner or a peptide mimic of the natural substrate (PGLWKS) with NanoLuc luciferase in a suitable cell line (e.g., HEK293T).[6]

-

Labeling: Label the HaloTag-GID4 fusion with a cell-permeable fluorescent ligand.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., PFI-7).

-

BRET Measurement: Add the NanoLuc substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the NanoLuc and the fluorescent label are in close proximity.

-

Data Analysis: A decrease in the BRET signal with increasing compound concentration indicates displacement of the NanoLuc-tagged peptide from GID4. Calculate the IC₅₀ value from the dose-response curve.[6]

Synthesis of Key GID4 Ligands

The chemical synthesis of GID4 ligands is a critical step in their development and optimization. While detailed synthetic routes for all compounds are beyond the scope of this guide, a general overview of the strategy for a key ligand is presented.

Synthesis of PFI-7 and PFI-E3H1

PFI-7 was developed through medicinal chemistry optimization of an initial hit, PFI-E3H1.[6][11] The synthesis involves a multi-step process to construct the core scaffold and introduce the necessary functional groups for potent and selective binding to GID4. The benzimidazole (B57391) moiety of PFI-7 is exposed to the solvent, indicating a potential site for linker attachment for the development of bifunctional degraders.[6]

Conclusion and Future Directions

The discovery of potent and selective small molecule ligands for GID4, such as PFI-7, represents a significant advancement in the field of targeted protein degradation.[2] These chemical tools are invaluable for elucidating the biology of the CTLH complex and for developing novel therapeutics.[2][6] Future efforts will likely focus on leveraging these ligands to create bifunctional degraders that can recruit specific disease-causing proteins to the CTLH complex for degradation. Further optimization of ligand properties, such as cell permeability and metabolic stability, will also be crucial for their translation into clinical applications. The exploration of the GID4-CTLH E3 ligase complex for TPD is a promising area of research with the potential to address previously "undruggable" targets.[4][12]

References

- 1. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 3. uniprot.org [uniprot.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Function and Therapeutic Potential of GID4 Ligands: A Technical Guide

An In-depth Examination of the GID4 Substrate Receptor and its Role in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A critical component of this strategy is the recruitment of an E3 ubiquitin ligase. While much of the focus has been on a limited number of E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), the exploration of novel E3 ligases is a key area of research to expand the scope and selectivity of TPD. One such emerging E3 ligase subunit of interest is the Glucose-Induced Degradation Protein 4 Homolog (GID4).

This technical guide provides a comprehensive overview of the function of GID4, its role as a substrate receptor for the C-terminal to LisH (CTLH) E3 ligase complex, and the development of ligands that modulate its activity for therapeutic applications.

The Core Function of GID4: A Substrate Receptor in the CTLH/GID E3 Ligase Complex

GID4 is a crucial substrate-recognition subunit of the multi-protein CTLH (in humans) or GID (in yeast) E3 ubiquitin ligase complex.[1][2] The primary function of this complex is to tag specific proteins with ubiquitin, marking them for degradation by the proteasome.[1]

GID4's specificity comes from its ability to recognize a particular degradation signal, or "degron," on substrate proteins. Specifically, GID4 is a key player in the Pro/N-end rule pathway .[3] This pathway targets proteins that have an unmodified N-terminal proline residue for degradation. GID4 possesses a conserved β-barrel structure that forms a binding pocket perfectly suited to recognize and bind these Pro/N-degrons.[3][4]

Once GID4 binds to a substrate's Pro/N-degron, it recruits the rest of the CTLH complex, leading to the ubiquitination and subsequent degradation of the target protein. This mechanism is vital for various cellular processes, including metabolic regulation and cell cycle control.[3]

While the Pro/N-degron is the canonical recognition motif, research has shown that GID4 can also recognize substrates that lack this specific sequence, suggesting a broader substrate scope and versatility in its function.[3]

Known Substrates and Cellular Roles of GID4

The identification of GID4 substrates has been an active area of research, revealing its involvement in several key cellular pathways:

-

Metabolic Regulation: In yeast, the GID complex is well-known for its role in glucose homeostasis by targeting gluconeogenic enzymes for degradation when glucose is abundant.[3] In humans, GID4 has been implicated in the degradation of HMG-CoA synthase 1 (HMGCS1), a key enzyme in cholesterol synthesis.

-

Cell Cycle and Transcription: The human GID complex has been linked to cell proliferation, partly by targeting the transcriptional repressor HMG box protein 1 (HBP1) for degradation.[3]

-

RNA Metabolism: Through the use of chemical probes, numerous GID4-interacting proteins have been identified, with a significant enrichment of nucleolar proteins and those involved in RNA metabolism, such as the RNA helicases DDX21 and DDX50.[2][3]

-

Cell Migration: GID4 has also been shown to regulate cell migration by targeting the RhoA-GAP protein ARHGAP11A for degradation.

GID4 Ligands: Tools for Research and Drug Development

The development of small molecule ligands that bind to GID4 is of significant interest for two main reasons: as chemical probes to study the biology of the CTLH complex and as "handles" for creating PROTACs to induce the degradation of specific proteins of interest.

PFI-7: A Well-Characterized GID4 Chemical Probe

A notable example of a GID4 ligand is PFI-7 , a potent and selective chemical probe that binds to the GID4 substrate-binding pocket.[2] PFI-7 acts as an antagonist, preventing GID4 from binding to its natural Pro/N-degron-containing substrates.[2] This property makes PFI-7 an invaluable tool for identifying the substrates and cellular functions of GID4.[1]

"GID4 Ligand 2" and the Advent of GID4-Based PROTACs

While detailed public data is limited, specific reagents such as "This compound " are commercially available for research purposes, particularly for the development of PROTACs.[5][6] These ligands are designed to be incorporated into heterobifunctional molecules that can simultaneously bind to GID4 and a target protein, thereby inducing the target's degradation.

The development of such GID4-based PROTACs, like NEP162 which targets the protein BRD4, has demonstrated that GID4 can be effectively leveraged for targeted protein degradation, opening up new avenues for therapeutic intervention, particularly in oncology.[7]

Quantitative Data for GID4 Ligands

The following table summarizes key quantitative data for the well-characterized GID4 ligand, PFI-7.

| Ligand | Target | Assay Type | Value | Reference |

| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | KD = 0.08 µM (80 nM) | [8][9] |

| PFI-7 | GID4 | NanoBRET™ Assay (Cellular Target Engagement) | EC50 = 0.6 µM | [8][9] |

| PFI-7N (Negative Control) | GID4 | Surface Plasmon Resonance (SPR) | KD = 5 µM | [8][9] |

Experimental Protocols and Methodologies

The study of GID4 and its ligands employs a range of biophysical and cell-based assays:

-

Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (KD) between a ligand (like PFI-7) and the GID4 protein in vitro. It provides precise quantitative data on the strength and kinetics of the interaction.

-

NanoBRET™ Assay: This is a cell-based assay used to confirm that a ligand engages with its target inside living cells. It measures the displacement of a fluorescently labeled tracer from the target protein by the ligand, providing an EC50 value that indicates the ligand's potency in a cellular context.[9]

-

Proximity-Dependent Biotinylation (e.g., BioID2): This method is used to identify the proteins that interact with GID4 within a cell. GID4 is fused to a biotin (B1667282) ligase, which then labels any proteins in close proximity. The use of a GID4 ligand like PFI-7 can help to distinguish which of these interactions are dependent on the substrate-binding pocket.[3]

-

Differential Scanning Fluorimetry (DSF): This technique measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming binding.

-

X-ray Crystallography: This powerful technique is used to determine the three-dimensional structure of GID4 in complex with its ligands. This provides detailed insights into the molecular interactions that govern binding and can guide the structure-based design of more potent and selective ligands.[4]

Visualizing GID4 Pathways and Workflows

Caption: GID4-mediated protein degradation pathway.

Caption: Mechanism of a GID4-based PROTAC.

Caption: Workflow for identifying GID4 interactors using PFI-7.

Conclusion and Future Perspectives

GID4 is rapidly emerging as a versatile and valuable component of the E3 ligase toolbox for targeted protein degradation. Its distinct substrate recognition mechanism via the Pro/N-end rule pathway, combined with a growing understanding of its diverse cellular roles, makes it an attractive target for the development of novel therapeutics. The creation of potent and selective ligands, exemplified by the chemical probe PFI-7 and commercially available reagents like this compound, is paving the way for the next generation of PROTACs. Future research will likely focus on further elucidating the full range of GID4 substrates, understanding the structural basis for non-canonical substrate recognition, and optimizing GID4-based degraders for clinical applications in cancer and other diseases driven by protein accumulation.

References

- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. SI-109 - CD Bioparticles [cd-bioparticles.net]

- 6. tebubio.com [tebubio.com]

- 7. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. PFI-7 | Structural Genomics Consortium [thesgc.org]

GID4 Ligand Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GID4 (Glucose-Induced Degradation Protein 4) is a substrate-recognition subunit of the highly conserved CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, also known as the GID complex in yeast.[1][2] This complex plays a crucial role in cellular homeostasis by targeting specific proteins for proteasomal degradation.[3] GID4 functions as a key receptor for substrates, recognizing specific degradation signals (degrons) and thereby initiating the ubiquitination cascade.[1][4] This guide provides an in-depth analysis of the mechanism of action of GID4 and its ligands, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The emergence of small molecule ligands targeting GID4 has opened new avenues for therapeutic intervention, particularly in the field of targeted protein degradation.[5][6]

The GID/CTLH E3 Ubiquitin Ligase Complex

The GID/CTLH complex is a multi-subunit E3 ligase that facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[1][2] In humans, this complex includes a catalytic core and ancillary proteins. The catalytic activity is driven by a RING heterodimer, Gid2 (RMND5A) and Gid9.[1] The complex assembles into a larger architecture, with subunits like Gid1, Gid5, and Gid8 forming a scaffold.[1]

Substrate Recognition Modules

The human GID (hGID) complex utilizes at least two independent modules for substrate recruitment: one dependent on WDR26 and another on GID4.[7][8] GID4 acts as an interchangeable substrate receptor, allowing the complex to target a diverse range of proteins.[1]

GID4-Mediated Substrate Recognition and Ubiquitination

GID4's primary role is to recognize and bind specific degrons on substrate proteins, bringing them into proximity with the E3 ligase machinery for ubiquitination.

The Pro/N-Degron Pathway

In yeast, GID4 is a key player in the Pro/N-degron pathway, which targets proteins with an N-terminal proline residue.[1][4] Following glucose replenishment, GID4 expression is induced, leading to the ubiquitination and degradation of gluconeogenic enzymes like Fbp1.[9][10][11] The recognition of the Pro/N-degron is highly specific, with the N-terminal proline fitting into a deep and narrow binding cleft within the GID4 β-barrel structure.[1][5] Human GID4 also binds peptides with a Pro/N-degron, showing the highest affinity for the sequence Pro-Gly-Leu-Trp.[12]

Non-Pro/N-Degron Substrates

Recent studies have revealed that GID4 can also target substrates lacking a canonical Pro/N-degron. For instance, the hGID-GID4 E3 ligase complex targets ARHGAP11A, a protein involved in cell migration, for proteasomal degradation, even though it does not possess a functional N-terminal degron.[13][14] This suggests that GID4 may utilize distinct binding motifs for a broader range of substrates.[14]

Signaling Pathway

The GID4-mediated ubiquitination pathway is a critical regulatory mechanism in cellular metabolism and other processes. The general workflow involves the recognition of the substrate by GID4, recruitment to the GID/CTLH complex, and subsequent polyubiquitination, leading to proteasomal degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 4. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. uniprot.org [uniprot.org]

- 13. life-science-alliance.org [life-science-alliance.org]

- 14. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]

The Structural Basis and Inhibition of GID4 by PFI-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Glucose-Induced Degradation Protein 4 (GID4) is a key substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex plays a crucial role in the Pro/N-degron pathway, a specific branch of the ubiquitin-proteasome system that targets proteins for degradation based on their N-terminal amino acid residues, particularly proline. The dysregulation of this pathway has been implicated in various diseases, making GID4 an attractive target for therapeutic intervention. PFI-7 is a potent and selective chemical probe that antagonizes the binding of Pro/N-degron substrates to GID4, offering a valuable tool for studying the biology of the CTLH complex and as a starting point for the development of novel therapeutics, including targeted protein degraders.[1][2][3] This technical guide provides an in-depth overview of the structure of GID4 in complex with PFI-7, a summary of their interaction kinetics, and detailed methodologies for the key experiments used in its characterization.

Data Presentation: GID4-PFI-7 Interaction

The interaction between GID4 and PFI-7 has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.

Table 1: Binding Affinity and Cellular Activity of PFI-7 for GID4

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 80 nM (0.08 µM) | Surface Plasmon Resonance (SPR) | [2][4] |

| IC50 (Peptide Displacement) | 4.1 µM | Fluorescence Polarization (FP) | [4] |

| EC50 (Cellular Target Engagement) | 600 nM (0.6 µM) | NanoBRET™ | [2][4] |

Table 2: Structural Data for the GID4-PFI-7 Complex

| Parameter | Value | Method | Reference |

| PDB ID | 7SLZ | X-ray Diffraction | [4][5] |

| Resolution | 1.97 Å | X-ray Diffraction | [5] |

| R-Value Work | 0.206 | X-ray Diffraction | [5] |

| R-Value Free | 0.246 | X-ray Diffraction | [5] |

| Organism | Homo sapiens | - | [5] |

| Expression System | Escherichia coli | - | [5] |

Signaling Pathway and Mechanism of Action

GID4 functions as the substrate receptor within the CTLH E3 ubiquitin ligase complex. It recognizes proteins bearing a Pro/N-degron, initiating the process of ubiquitination and subsequent degradation by the proteasome.[1][6][7] PFI-7 acts as a competitive inhibitor, binding to the substrate recognition pocket of GID4 and thereby preventing the recruitment of endogenous substrates.[3][8] This inhibition allows for the study of the downstream consequences of CTLH complex activity and provides a basis for the development of targeted protein degradation platforms where PFI-7 can be derivatized to recruit specific proteins of interest to the E3 ligase for degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize the GID4-PFI-7 interaction, based on published methods.[4][8][9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Protein Immobilization: Recombinant human GID4 protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte Preparation: PFI-7 is serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Measurement: The diluted PFI-7 solutions are injected over the GID4-functionalized and reference flow cells. The change in the refractive index, proportional to the mass bound to the sensor surface, is monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein or protein-ligand interactions in living cells.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for GID4 fused to HaloTag® (acceptor) and a Pro/N-degron peptide (e.g., PGLWKS) fused to NanoLuc® Luciferase (donor).

-

Compound Treatment: Transfected cells are treated with varying concentrations of PFI-7.

-

Assay Reagent Addition: A cell-permeable HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) and the NanoLuc® substrate are added to the cells.

-

Signal Detection: The bioluminescent signal from the NanoLuc® donor (at ~460 nm) and the fluorescent signal from the HaloTag® acceptor (at ~618 nm) are measured using a plate reader.

-

Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the EC50 value.[9]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding events. It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational speed, which changes upon binding to a larger molecule.

Methodology:

-

Reagent Preparation: A fluorescently labeled Pro/N-degron peptide (e.g., FAM-PGLWKS) is used as the tracer. Recombinant GID4 and PFI-7 are prepared in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).[10]

-

Assay Setup: A fixed concentration of the fluorescent peptide and GID4 are incubated with serially diluted PFI-7 in a microplate.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The decrease in fluorescence polarization, indicating the displacement of the fluorescent peptide by PFI-7, is plotted against the concentration of PFI-7. The data is then fitted to a competitive binding model to determine the IC50 value.[4]

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule.

Methodology:

-

Protein Expression and Purification: Human GID4 is expressed in E. coli and purified to homogeneity.

-

Crystallization: The purified GID4 protein is co-crystallized with PFI-7 using vapor diffusion methods. This involves mixing the protein-ligand solution with a crystallization buffer and allowing it to equilibrate against a reservoir solution with a higher precipitant concentration.

-

Data Collection: The resulting crystals are cryo-protected and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.[11]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. A molecular model of the GID4-PFI-7 complex is built into the electron density and refined to obtain the final atomic coordinates. The quality of the final structure is assessed using metrics such as the R-work and R-free values.[5][11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the GID4-PFI-7 interaction.

Conclusion

The development and characterization of PFI-7 as a potent and selective inhibitor of GID4 represent a significant advancement in the study of the CTLH E3 ubiquitin ligase complex.[1] The detailed structural and quantitative binding data, obtained through a combination of biophysical, cellular, and structural biology techniques, provide a solid foundation for further research into the physiological and pathological roles of the Pro/N-degron pathway. Moreover, PFI-7 serves as a valuable chemical tool and a promising scaffold for the development of novel therapeutics targeting this pathway.[2]

References

- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 2. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]

GID4 Substrate Recognition Pocket Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucose-induced degradation protein 4 (GID4) is a crucial substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex plays a significant role in cellular protein degradation through the ubiquitin-proteasome system. GID4 is responsible for recognizing specific protein substrates, traditionally those bearing a proline at their N-terminus (Pro/N-degron), and targeting them for ubiquitination and subsequent degradation.[1][3] Recent discoveries have expanded the known substrate repertoire of GID4 to include proteins without the canonical Pro/N-degron, highlighting the versatility of its substrate recognition capabilities.[4]

The GID4 substrate recognition pocket is a well-defined, ligandable site, making it an attractive target for the development of small molecule inhibitors and targeted protein degradation (TPD) strategies, such as proteolysis-targeting chimeras (PROTACs).[5][6] This technical guide provides an in-depth overview of the GID4 substrate recognition pocket, including its structure, binding partners, and the experimental methodologies used to study these interactions.

Structure of the GID4 Substrate Recognition Pocket

The substrate recognition domain of GID4 adopts a unique β-barrel fold composed of eight closed antiparallel strands. This β-barrel forms a deep, hydrophobic binding pocket flanked by four flexible loops: L1 (residues 134-138), L2 (residues 163-169), L3 (residues 240-250), and L4 (residues 275-279).[5][7] These loops exhibit considerable plasticity, allowing GID4 to accommodate a diverse range of substrates and ligands.[5][8]

Crystal structures of GID4 in complex with various ligands have revealed key residues crucial for binding. Notably, Glu237 often forms a hydrogen bond with the N-terminal amino group of Pro/N-degron peptides or with a secondary amine in small molecule inhibitors.[5][7] Other important residues involved in hydrophobic and polar interactions include Ser253 , Phe254 , and Tyr273 .[5] The binding of different ligands can induce significant conformational changes in the flanking loops, particularly L2 and L3, underscoring the dynamic nature of the GID4 binding pocket.[5][9]

Quantitative Binding Data

The following tables summarize the quantitative binding affinities of various peptides and small molecules to the GID4 substrate recognition pocket, as determined by several biophysical techniques.

Table 1: Peptide Ligand Binding Affinities for GID4

| Peptide Sequence | Binding Affinity (Kd) | Method | Reference |

| PGLWKS | 2.13 µM | SPR | [10] |

| PGLWKSC | 1.9 µM | NMR | [11] |

| PGLW | Not specified | ITC | [8] |

| IGLW | 16 µM | ITC | [12] |

| PGLWKS-FITC | 4.0 µM | FP | [9] |

Table 2: Small Molecule Inhibitor Binding Affinities for GID4

| Compound | Binding Affinity (Kd) | IC50 | EC50 | Method(s) | Reference(s) |

| PFI-7 | 79 nM (SPR), 80 nM (SPR) | 4.1 µM (FP) | 600 nM (NanoBRET) | SPR, FP, NanoBRET | [11][13][14] |

| PFI-7N (Negative Control) | 5 µM | Not specified | Not specified | SPR | [13] |

| Compound 1 | 78.80 µM | Not specified | Not specified | SPR | [10] |

| Compound 7 (PFI-E3H1) | 0.5 µM | 2.5 µM (NanoBRET) | Not specified | SPR, NanoBRET | [15] |

| Compound 16 | 110 µM | 148.5 µM (FP) | Not specified | ITC, FP | [5][11] |

| Compound 67 | 17 µM | 18.9 µM (FP) | Not specified | ITC, FP | [5][11] |

| Compound 88 | 5.6 µM | 5.4 µM (FP) | 558 nM (CETSA) | ITC, FP, CETSA | [5][11] |

Signaling and Logical Pathways

GID4, as part of the CTLH complex, is involved in critical cellular signaling pathways. Below are diagrams illustrating these relationships.

Caption: The GID4-CTLH Ubiquitination Pathway.

Caption: GID4 Regulation of Cell Migration via ARHGAP11A.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding of ligands to the GID4 substrate recognition pocket. These are summaries of published protocols and should be referenced alongside the primary literature for full experimental details.

Protein Expression and Purification for Biophysical and Structural Studies

A common approach for producing GID4 for in vitro studies involves recombinant expression in E. coli.

-

Construct Design: The human GID4 substrate recognition domain (e.g., residues 116-300 or 124-289) is cloned into an expression vector, often with an N-terminal His-tag and a protease cleavage site (e.g., TEV or 3C).[10]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., Terrific Broth) to a desired optical density, and protein expression is induced (e.g., with IPTG) at a reduced temperature overnight.[5]

-

Lysis and Affinity Chromatography: Cell pellets are harvested, resuspended in a lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity column. The His-tagged GID4 is eluted with an imidazole (B134444) gradient.

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with the appropriate protease. The protein solution is then subjected to further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.[10] For SPR experiments requiring biotinylation, an N-terminal Avi-tag can be included for in vitro biotinylation.[10]

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of ligand binding in real-time.

-

Immobilization: Biotinylated GID4 is immobilized on a streptavidin-coated sensor chip. A reference channel is prepared for background subtraction.

-

Analyte Preparation: The small molecule or peptide analyte is serially diluted in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte are monitored as changes in the response units (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

-

Sample Preparation: Purified GID4 is placed in the sample cell, and the ligand is loaded into the injection syringe, both in the same buffer to minimize heats of dilution.

-

Titration: The ligand is injected into the sample cell in a series of small aliquots. The heat change after each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess ligand binding by measuring changes in the thermal stability of the protein.

-

Reaction Setup: A solution of purified GID4 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The ligand of interest is added to this mixture.

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the fluorescence curve. A significant increase in Tm in the presence of a ligand indicates binding and stabilization of the protein.[2][5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a cell-based method to quantify ligand binding to a target protein in live cells.

-

Cell Line Preparation: A cell line (e.g., HEK293T) is engineered to express GID4 fused to a NanoLuc® luciferase (the energy donor).

-

Assay Setup: The cells are treated with the compound of interest and a fluorescent tracer that also binds to GID4 (the energy acceptor).

-

BRET Measurement: If the compound displaces the tracer, the distance between the donor and acceptor increases, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured as the ratio of acceptor emission to donor emission.

-

Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 or EC50 of the compound, reflecting its ability to engage the target in a cellular environment.[15]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the GID4-ligand complex.

-

Crystallization: Purified GID4 is concentrated and mixed with a ligand in excess. This complex is then screened against various crystallization conditions using techniques like vapor diffusion. For example, the GID4-PFI-7 complex (PDB: 7SLZ) and GID4-compound 1 complex (PDB: 7U3E) were crystallized using specific PEG and salt solutions.[5][11][17][18]

-

Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined. The final structure reveals the precise binding mode of the ligand in the GID4 pocket.[17][18]

Logical Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of GID4 binders.

Caption: A logical workflow for GID4 ligand discovery and development.

Conclusion

The GID4 substrate recognition pocket is a dynamic and druggable interface that plays a central role in the function of the CTLH E3 ubiquitin ligase complex. A deep understanding of its structure, substrate specificity, and the intricate signaling pathways it governs is essential for the development of novel therapeutics. The combination of biophysical, structural, and cell-based assays provides a robust toolkit for characterizing the interactions within this pocket, paving the way for the rational design of potent and selective GID4 modulators for applications in targeted protein degradation and beyond.

References

- 1. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]

- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]

- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. DSpace [diposit.ub.edu]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

GID4: A New Frontier in Targeted Protein Degradation with PROTACs

An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. While the majority of PROTAC development has centered on a limited number of E3 ubiquitin ligases, primarily VHL and CRBN, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance mechanisms of this technology.[1][2][3] Emerging as a promising new player, the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human C-terminal to LisH (CTLH) E3 ligase complex, presents a compelling alternative for PROTAC-mediated degradation.[4][5][6] This guide provides a comprehensive technical overview of GID4 as a novel E3 ligase for PROTACs, summarizing key data, detailing experimental protocols, and visualizing the underlying mechanisms.

The GID4 E3 Ligase Complex: Mechanism and Substrate Recognition

GID4 is a component of the multi-subunit GID complex, which in yeast, is known to target gluconeogenic enzymes for proteasomal degradation in response to glucose levels.[3][7] The human ortholog, the CTLH complex, retains a similar architecture and function.[4] GID4 functions as the substrate receptor, recognizing proteins that possess a "Pro/N-degron," a degradation signal characterized by an N-terminal proline residue.[8][9] The GID4 protein contains a β-barrel structure with a deep and narrow binding cleft that accommodates the Pro/N-degron motif of its substrates.[7][9] This recognition event leads to the ubiquitination of the substrate by the GID complex and its subsequent degradation by the 26S proteasome.[1][2] The ability to hijack this specific recognition mechanism with small molecule ligands forms the basis for developing GID4-recruiting PROTACs.

Quantitative Data on GID4 Ligands and PROTACs

The development of potent and selective ligands for GID4 is the first critical step in creating effective GID4-based PROTACs. Several small molecules have been identified and characterized, demonstrating a range of binding affinities and cellular activities. The subsequent incorporation of these ligands into PROTAC molecules has led to the successful degradation of target proteins like BRD4.

Table 1: Binding Affinities of Small Molecule Ligands to GID4

| Compound | Assay Type | Kd (μM) | IC50 (μM) | Reference |

| PFI-7 | SPR | 0.079 ± 0.007 | [8] | |

| PFI-7 | NanoBRET | 0.57 ± 0.04 | [8] | |

| PFI-E3H1 (7) | SPR | 0.5 | [3] | |

| PFI-E3H1 (7) | NanoBRET | 2.5 ± 0.4 | [3] | |

| Compound 1 | SPR | 2.3 ± 0.01 | 9.1 ± 1 | [3] |

| Compound 2 | SPR | 15 ± 0.6 | 38 ± 2 | [3] |

| Compound 16 | ITC | 110 | 148.5 | [10][11] |

| Compound 67 | ITC | 17 | 18.9 | [6][11] |

| Compound 88 | ITC | 5.6 | [6][10] |

Table 2: Degradation Performance of GID4-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| NEP108 | BRD4 | U2OS | Concentration-dependent degradation observed | >90% | [1] |

| NEP162 | BRD4 | Various | Potent degradation and antiproliferative activity | Not specified | [1][2] |

Experimental Protocols

The successful development and characterization of GID4-based PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the determination of the binding affinity (Kd) between a small molecule ligand and GID4 protein.

Materials:

-

Recombinant human GID4 protein

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Small molecule ligand of interest

Procedure:

-

Chip Immobilization: Covalently immobilize recombinant GID4 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Ligand Preparation: Prepare a dilution series of the small molecule ligand in the running buffer.

-

Binding Analysis: Inject the different concentrations of the ligand over the GID4-immobilized surface. A reference flow cell without GID4 should be used for background subtraction.

-

Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

-

Data Analysis: Fit the steady-state or kinetic binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

NanoBRET Assay for Cellular Target Engagement

This protocol describes a live-cell assay to measure the inhibition of the GID4-degron interaction by a compound.[3][8]

Materials:

-

HEK293T cells

-

Expression vectors for HaloTag-GID4 and a Pro/N-degron peptide fused to NanoLuc luciferase (e.g., PGLWKS-NanoLuc).[8]

-

Transfection reagent

-

NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

-

Plate reader capable of measuring luminescence and BRET signals

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with the HaloTag-GID4 and degron-NanoLuc expression vectors.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound for a specified incubation period (e.g., 4 hours).

-

Labeling and Detection: Add the HaloTag ligand (NanoBRET 618) and the NanoBRET Nano-Glo Substrate to the cells.

-

Signal Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Immunoblotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[1][12]

Materials:

-

Cancer cell line expressing the protein of interest (e.g., U2OS for BRD4)

-

GID4-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

Visualizing the GID4-PROTAC System

Diagrams are essential for conceptualizing the complex biological processes involved in GID4-mediated targeted protein degradation.

Caption: The GID4-mediated Pro/N-degron ubiquitination pathway.

Caption: Mechanism of action for a GID4-based PROTAC.

Caption: Workflow for the development of GID4-based PROTACs.

Conclusion and Future Directions

GID4 represents an exciting and relatively untapped E3 ligase for the development of novel PROTACs.[1][13] The discovery of potent small molecule ligands and the demonstration of successful GID4-dependent degradation of key cancer targets like BRD4 pave the way for a new class of TPD therapeutics.[1][2] Future research will likely focus on optimizing the affinity and drug-like properties of GID4 ligands, expanding the repertoire of target proteins, and exploring the tissue-specific expression and activity of the CTLH complex to develop more selective and effective therapies. The continued exploration of the GID4-PROTAC platform holds significant promise for advancing the field of targeted protein degradation and addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. benchchem.com [benchchem.com]

- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Endogenous Substrates of GID4: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide for the Identification and Characterization of GID4 Substrates

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals focused on the identification and characterization of endogenous substrates of the GID4 E3 ubiquitin ligase subunit. GID4, a key component of the C-terminal to LisH (CTLH) complex, plays a critical role in cellular protein degradation through the ubiquitin-proteasome system. Understanding its substrates is paramount for elucidating its biological functions and for the development of novel therapeutics, including targeted protein degraders.

This guide summarizes known GID4 substrates, presents detailed experimental protocols for their identification and validation, and visualizes the associated molecular pathways and experimental workflows.

Identified and Potential Endogenous Substrates of GID4

The human GID/CTLH complex operates with a modularity that allows for the recognition of a diverse range of substrates. Two primary substrate recruitment modules have been identified: a WDR26-RanBP9 module and a GID4-ARMC8α module.[1][2][3] GID4 traditionally recognizes proteins containing a "Pro/N-degron," a proline residue at the N-terminus.[4] However, recent studies have revealed that GID4 can also recognize substrates lacking this canonical motif, expanding its potential regulatory scope.[2][3]

| Substrate/Interactor | Substrate Type | Method of Identification | Quantitative Data | Reference |

| ZMYND19 | Non-canonical | Affinity Purification-Mass Spectrometry (AP-MS), In vitro ubiquitination | GID4-dependent ubiquitination demonstrated in vitro. | [2][3] |

| HBP1 | Indirectly regulated | AP-MS, In vitro ubiquitination | Ubiquitinated by the GID complex in a WDR26/RanBP9-dependent manner; GID4 is dispensable. | [2][3][5][6] |

| DDX21 | Potential Substrate (Pro/N-degron) | Proximity-dependent biotinylation (BioID), NanoBRET PPI assay | Interaction with GID4 confirmed in live cells and blocked by the GID4 inhibitor PFI-7. | [1][7][8][9][10] |

| DDX50 | Potential Substrate (Pro/N-degron) | Proximity-dependent biotinylation (BioID), NanoBRET PPI assay | Interaction with GID4 confirmed in live cells and blocked by the GID4 inhibitor PFI-7. | [1][7][8][9][10] |

| HMGCS1 | Potential Substrate (Pro/N-degron) | Quantitative Proteomics | Cellular levels are regulated by GID4. | [7][10] |

Quantitative Analysis of GID4 Inhibition:

The development of the chemical probe PFI-7 has enabled quantitative assessment of GID4 interactions.

| Compound | Target | Assay | Value | Reference |

| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | Kd = 79 ± 7 nM | [1] |

| PFI-7 | GID4-PGLWKS peptide interaction | NanoBRET PPI Assay | IC50 = 0.57 ± 0.05 µM | [1] |

Signaling and Regulatory Pathways

The GID/CTLH complex is a central regulator of diverse cellular processes. The modular nature of its substrate recognition allows for a broad impact on the proteome. The GID4-dependent pathway is particularly intriguing due to its recognition of both canonical and non-canonical degrons.

Experimental Protocols for Substrate Identification

A multi-pronged approach is essential for the confident identification and validation of GID4 substrates. Key methodologies are detailed below.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique to identify physiologically relevant protein interactions in living cells.[11] A promiscuous biotin (B1667282) ligase (BioID2) is fused to GID4, which then biotinylates proximal proteins. These biotinylated proteins can be isolated and identified by mass spectrometry.

Protocol Outline:

-

Construct Generation: Clone GID4 into a vector containing a promiscuous biotin ligase (e.g., BioID2) with an appropriate tag (e.g., FLAG).

-

Cell Line Generation: Generate stable cell lines expressing the BioID2-GID4 fusion protein. A control cell line expressing BioID2 alone is crucial.

-

Biotin Labeling: Culture cells and induce expression of the fusion protein. Add excess biotin (e.g., 50 µM) to the culture medium for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins.[12]

-

Cell Lysis: Harvest and lyse the cells under denaturing conditions to disrupt protein complexes while preserving the biotinylation mark.

-

Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using a protease like trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Data Analysis: Identify and quantify the proteins. Compare the results from the BioID2-GID4 and control cell lines to identify proteins specifically enriched in the GID4 sample. The use of a GID4 inhibitor like PFI-7 can further refine the identification of substrates that bind to the Pro/N-degron pocket.[1]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic technique to identify members of a protein complex. In this method, a tagged version of the bait protein (GID4) is used to pull down its interacting partners.

Protocol Outline:

-

Construct Generation: Generate an expression construct for GID4 with an affinity tag (e.g., FLAG, HA, or SFB-tag).[14]

-

Transfection and Expression: Transfect the construct into a suitable cell line (e.g., HEK293T) and express the tagged GID4 protein.

-

Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with beads conjugated to an antibody against the affinity tag (e.g., anti-FLAG beads).

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Mass Spectrometry and Data Analysis: Analyze the eluted proteins by LC-MS/MS and compare against a control immunoprecipitation (e.g., using cells transfected with an empty vector or expressing an unrelated tagged protein) to identify specific GID4 interactors.[15]

In Vitro Ubiquitination Assay

This assay is crucial for validating whether an identified interacting protein is a direct substrate for the GID/CTLH complex's ubiquitination activity.

Protocol Outline:

-

Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (UBE2H is the cognate E2 for the mammalian GID complex), the GID/CTLH complex (or relevant sub-complexes), and the putative substrate protein.[3][16]

-

Reaction Setup: Combine the purified components in a reaction buffer containing ubiquitin and ATP.[17][18][19] A negative control reaction lacking ATP or the E3 ligase is essential.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by western blot using antibodies against the substrate protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method to screen for binary protein-protein interactions. It can be used to identify proteins that directly bind to GID4 from a cDNA library.

Protocol Outline:

-

Bait and Prey Construction: Clone GID4 into a "bait" vector (fused to a DNA-binding domain, e.g., Gal4-DBD). A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector (fused to a transcriptional activation domain, e.g., Gal4-AD).[16][20][21]

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

-

Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DNA-binding and activation domains are brought into proximity, activating reporter genes that allow yeast growth on the selective media and/or a colorimetric change (e.g., LacZ activity).[22]

-

Identification of Interactors: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

-

Validation: The identified interactions should be validated using orthogonal methods such as co-immunoprecipitation or in vitro binding assays.

Conclusion

The identification of endogenous substrates of GID4 is a rapidly evolving field with significant implications for our understanding of cellular regulation and for the development of new therapeutic modalities. The methodologies outlined in this guide provide a robust framework for researchers to uncover and validate novel GID4 substrates, thereby shedding further light on the multifaceted roles of the GID/CTLH E3 ubiquitin ligase complex in health and disease. The continued development of chemical probes and advanced proteomic techniques will undoubtedly accelerate these discoveries.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]

- 4. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. mdpi.com [mdpi.com]

- 6. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usherbrooke.ca [usherbrooke.ca]

- 13. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. carltonlab.com [carltonlab.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Ubiquitination: Self-Ubiquitination, Chain Formation, and Substrate Ubiquitination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 22. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

PFI-7: A Technical Guide to a High-Affinity Chemical Probe for GID4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PFI-7, a potent and selective chemical probe for the human Glucose-Induced Degradation 4 (GID4) protein, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. PFI-7 serves as a valuable tool for investigating the biology of the CTLH complex and for the development of targeted protein degradation (TPD) strategies. This document summarizes the key quantitative data for PFI-7 and its negative control, PFI-7N, provides detailed experimental methodologies for its characterization, and illustrates its mechanism of action and experimental applications through clear diagrams.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and E3 ubiquitin ligases play a key role in substrate recognition. The CTLH complex has been implicated in various cellular processes, but its substrates and functions in humans remain largely uncharacterized. GID4, as the substrate receptor for the CTLH complex, recognizes proteins containing a Pro/N-degron motif.[1] The development of chemical probes that can modulate the activity of E3 ligases is crucial for both fundamental biological research and for advancing novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs).

PFI-7 is a potent, cell-active small molecule that binds to the substrate-binding pocket of GID4, effectively antagonizing the binding of Pro/N-degron-containing substrates.[1] Its discovery and characterization have enabled the identification of GID4 interactors and have provided insights into the degradative and non-degradative functions of the CTLH complex.[1][2] This guide serves as a comprehensive resource for researchers utilizing PFI-7 in their studies.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular characterization data for PFI-7 and its corresponding negative control, PFI-7N.

Table 1: In Vitro Binding Affinity and Potency of PFI-7 and PFI-7N for GID4

| Compound | Assay Type | Parameter | Value (µM) | Reference(s) |

| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 0.08 | [3][4] |

| Fluorescence Polarization (FP) | IC50 | 4.1 | [5][6] | |

| PFI-7N | Surface Plasmon Resonance (SPR) | Kd | 5 | [3][4] |

Table 2: Cellular Target Engagement of PFI-7

| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |

| PFI-7 | NanoBRET™ | HEK293 | EC50 | 0.6 | [3][4] |

Mechanism of Action and Experimental Workflow

PFI-7 functions by directly competing with endogenous substrates for the Pro/N-degron binding pocket of GID4. This antagonistic action allows for the interrogation of GID4-dependent pathways.

Caption: Mechanism of PFI-7 action on GID4.

The following diagram illustrates a typical experimental workflow for identifying GID4-regulated proteins using PFI-7.

Caption: Workflow for identifying GID4-regulated proteins.

Experimental Protocols

Detailed experimental protocols for the characterization of PFI-7 are provided below. These are based on published methodologies and may require optimization for specific experimental conditions.

Surface Plasmon Resonance (SPR)

This protocol outlines the determination of the binding affinity (Kd) of PFI-7 for GID4.

-

Instrumentation: A Biacore instrument (e.g., Biacore T200) is typically used.

-

Chip Preparation:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human GID4 protein is immobilized on the chip surface via amine coupling to a density of approximately 3000-5000 response units (RU).

-

The surface is then deactivated with 1 M ethanolamine-HCl (pH 8.5).

-

A reference flow cell is prepared similarly but without GID4 immobilization.

-

-

Binding Assay:

-

PFI-7 and PFI-7N are serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration of 1-2%.

-

The compounds are injected over the GID4 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Association and dissociation are monitored in real-time.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the GID4 flow cell to correct for bulk refractive index changes.

-

The equilibrium binding responses are plotted against the compound concentration.

-

The Kd is determined by fitting the data to a 1:1 steady-state affinity model.

-

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competition assay to measure the ability of PFI-7 to displace a fluorescently labeled peptide from GID4.

-

Reagents:

-

Recombinant human GID4 protein.

-

A fluorescein-labeled peptide corresponding to a known GID4 degron (e.g., fluorescein-PGLWKS).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

PFI-7 and unlabeled PGLWKS peptide for competition.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of GID4 protein and the fluorescein-labeled peptide. The concentrations should be optimized to give a stable and robust fluorescence polarization signal.

-

Add serial dilutions of PFI-7 or the unlabeled peptide (as a positive control).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (B123965) (excitation ~485 nm, emission ~520 nm).

-

The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

NanoBRET™ Cellular Target Engagement Assay

This protocol details a live-cell assay to confirm that PFI-7 can engage GID4 in a cellular context.

-

Cell Culture and Transfection:

-

HEK293 cells are seeded in 96-well white plates.

-

Cells are co-transfected with two plasmids: one encoding full-length GID4 fused to a HaloTag® at the C-terminus, and another encoding a known degron peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase at the N-terminus. Transfection can be performed using a suitable reagent like FuGENE® HD.

-

-

Assay Procedure:

-

Approximately 24 hours post-transfection, the medium is replaced with Opti-MEM.

-

The HaloTag®-GID4 is labeled by adding the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor).

-

The NanoLuc® luciferase substrate (e.g., Nano-Glo® Live Cell Reagent) is added to the wells.

-

Serial dilutions of PFI-7 are added to the wells, and the plate is incubated.

-

-

Data Acquisition and Analysis:

-

Bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, >600 nm) emission wavelengths simultaneously.

-

The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

-

The data is normalized to a vehicle control (e.g., DMSO).

-

The EC50 value is determined by plotting the normalized BRET ratio against the logarithm of the PFI-7 concentration and fitting to a dose-response curve.

-

Selectivity

While a comprehensive selectivity panel against a broad range of protein targets has not been published, initial reports indicate that PFI-7 is a selective probe for GID4. It did not show significant off-target activity against a panel of proteins including kinases and GPCRs.[2] The use of the structurally related negative control, PFI-7N, which has significantly weaker binding to GID4, is crucial for attributing observed biological effects specifically to the inhibition of GID4.[3][4]

Applications in Research

PFI-7 is a versatile tool for a range of applications in cell biology and drug discovery:

-

Probing CTLH Complex Biology: PFI-7 can be used to elucidate the cellular functions of GID4 and the broader CTLH complex by examining the phenotypic consequences of inhibiting substrate recognition.[1]

-

Identification of GID4 Substrates: By using PFI-7 in combination with proteomic techniques such as affinity-purification mass spectrometry or proximity-dependent biotinylation (BioID), novel interactors and substrates of GID4 can be identified.[1][2]

-

Validation of GID4 as a TPD Target: PFI-7 can be used to validate the tractability of GID4 for TPD approaches by demonstrating that engagement of the substrate-binding pocket can lead to desired downstream effects.

-

Development of GID4-based PROTACs: The PFI-7 scaffold serves as a starting point for the design and synthesis of bifunctional degraders that recruit target proteins to the CTLH complex for ubiquitination and subsequent degradation.

Conclusion

PFI-7 is a well-characterized, potent, and selective chemical probe for GID4. Its availability, along with its negative control, provides the scientific community with a critical tool to dissect the biology of the CTLH E3 ligase complex and to explore new avenues in targeted protein degradation. This guide provides the essential technical information to enable researchers to effectively utilize PFI-7 in their studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. researchgate.net [researchgate.net]

- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

PFI-E3H1: A Technical Guide to a Novel Chemical Handle for the GID4 E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PFI-E3H1, a novel chemical handle developed for the GID4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This guide details its mechanism of action, quantitative binding data, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in targeted protein degradation (TPD) and drug discovery.

Introduction: Expanding the E3 Ligase Toolbox